molecular formula C9H8FNO2 B13896834 7-Fluoro-5-methoxyindolin-2-one

7-Fluoro-5-methoxyindolin-2-one

Cat. No.: B13896834
M. Wt: 181.16 g/mol
InChI Key: IPHHJYDSZKLFKJ-UHFFFAOYSA-N
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Description

7-Fluoro-5-methoxyindolin-2-one is a specialty indolinone scaffold of significant interest in medicinal chemistry and drug discovery research. As a functionalized indolin-2-one, this compound serves as a versatile building block for the synthesis of more complex molecules. Its core structure is closely related to isatin (indole-2,3-dione), a privileged scaffold known for its diverse pharmacological activities . The specific substitution pattern featuring a fluorine atom and a methoxy group at the 5- and 7- positions of the benzofused ring makes it a valuable intermediate for exploring structure-activity relationships. Researchers utilize this and similar fluorinated indolinones in the development of protein kinase inhibitors . Such inhibitors are a major focus in targeted cancer therapy, as they can modulate abnormal kinase activity that drives tumor growth and proliferation . The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups allows for fine-tuning of the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This product is intended for research applications as a key synthetic intermediate or as a starting material for the generation of compound libraries. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

7-fluoro-5-methoxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8FNO2/c1-13-6-2-5-3-8(12)11-9(5)7(10)4-6/h2,4H,3H2,1H3,(H,11,12)

InChI Key

IPHHJYDSZKLFKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)F)NC(=O)C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

Synthetic Routes

Fluorination and Methoxylation on Aromatic Precursors

A patented process for fluorinated methoxy nitroanilines (precursors for indolin-2-one derivatives) involves:

  • Protection of 4-fluoro-2-methoxyaniline.
  • Nitration to introduce the nitro group at the 5-position.
  • Deprotection to yield 4-fluoro-2-methoxy-5-nitroaniline.
  • Subsequent reduction and cyclization steps lead to the indolin-2-one core.

This multi-step process ensures regioselective introduction of fluorine and methoxy groups on the aromatic ring before ring closure.

Cyclization via Isatin Derivatives

Isatin derivatives bearing fluorine and methoxy substituents can be converted to the corresponding indolin-2-ones by:

  • Alkylation of isatin nitrogen (e.g., methylation with iodomethane).
  • Fluorination using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) in the presence of Lewis acids (e.g., Mg(ClO4)2).
  • Subsequent reduction or rearrangement to form the indolin-2-one ring system.

This approach allows direct access to fluorinated indolin-2-one derivatives with methoxy groups already present on the aromatic ring.

Hydrazone Formation and Cyclization

Another synthetic pathway involves:

  • Preparation of hydrazonoindolin-2-ones by condensation of isatins with hydrazine hydrate.
  • Reaction with substituted indole carbaldehydes under acidic conditions to form indole-indolin-2-one hybrids.
  • This method allows for substitution at various positions, including fluorine and methoxy groups, by selecting appropriate starting materials.

Comparative Analysis of Methods

Method Advantages Limitations Application to 7-Fluoro-5-methoxyindolin-2-one
Aromatic nitration and reduction High regioselectivity; scalable Multi-step; requires protection/deprotection Suitable for building substituted aromatic precursors before cyclization
Isatin alkylation and fluorination Direct fluorination on indolin-2-one core; fewer steps Requires handling of fluorinating agents; regioselectivity depends on conditions Efficient for late-stage fluorination and methoxylation
Hydrazone condensation Enables hybrid structures; versatile May require optimization for substitutions Useful for derivatization and biological activity exploration

Research Findings and Perspectives

  • The fluorination step is critical and can be achieved either early on aromatic precursors or late on the indolin-2-one scaffold using electrophilic fluorinating reagents.
  • Methoxylation is commonly introduced via methoxy-substituted starting materials or methylation reactions.
  • Protection of amino groups during nitration ensures regioselectivity and prevents side reactions.
  • Recent advances in catalytic fluorination and mild reaction conditions have improved yields and selectivity for fluorinated indolin-2-ones.
  • Hydrazone-based methods provide access to complex hybrids with potential biological activity, expanding the utility of the indolin-2-one core.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-methoxyindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine and methoxy groups, which can affect the reactivity and selectivity of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methoxyindolin-2-one involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are reduced.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-Fluoro-5-methoxyindolin-2-one with structurally related indolin-2-one derivatives, focusing on substituent effects, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison of Indolin-2-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound 7-F, 5-OCH₃ C₉H₈FNO₂ 181.16 Enhanced lipophilicity vs. hydroxy analogs Inferred
7-Fluoro-5-hydroxyindolin-2-one 7-F, 5-OH C₈H₆FNO₂ 167.14 Polar, potential synthetic precursor
7-Fluoro-5-(dioxaborolan-2-yl)indolin-2-one 7-F, 5-Bpin C₁₄H₁₇BFNO₃ 277.11 Boron-containing, used in Suzuki couplings
(Z)-5-Fluoro-3-(pyrrolyl)methyleneindolin-2-one 5-F, 3-pyrrolyl C₁₃H₉FN₂O 236.22 Neuroprotective, Z-conformation due to H-bonding
7-Amino-5-fluoroindolin-2-one 7-NH₂, 5-F C₈H₇FN₂O 166.15 Basic amino group, research applications
7-Bromo-5-chloroindolin-2-one 7-Br, 5-Cl C₈H₄BrClNO 260.48 Larger halogens; safety data available

Key Observations:

Substituent Effects on Lipophilicity and Bioavailability

  • The methoxy group in this compound increases lipophilicity compared to the hydroxy analog (7-Fluoro-5-hydroxyindolin-2-one), which may enhance membrane permeability and oral bioavailability .
  • In contrast, the boronate group in 7-Fluoro-5-(dioxaborolan-2-yl)indolin-2-one introduces polarity and utility in cross-coupling reactions, though it may reduce metabolic stability .

Halogen and Position-Specific Effects Fluorine at position 7 (target compound) vs. position 5 (e.g., (Z)-5-Fluoro-3-substituted derivative) alters electronic distribution. Fluorine’s electron-withdrawing nature at position 7 may stabilize the lactam ring and influence intermolecular interactions .

Conformational and Hydrogen-Bonding Differences

  • The Z-conformation observed in (Z)-5-Fluoro-3-(pyrrolyl)methyleneindolin-2-one is stabilized by intramolecular hydrogen bonding between the pyrrole N–H and carbonyl oxygen. This contrasts with E-conformations in chloro derivatives, highlighting how substituent electronegativity and position dictate molecular geometry .

Functional Group Impact on Biological Activity Amino groups (e.g., 7-Amino-5-fluoroindolin-2-one) introduce basicity and hydrogen-bonding capacity, which are critical for interactions with enzymes or receptors .

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